molecular formula C17H19F2NO B4730992 N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

Cat. No.: B4730992
M. Wt: 291.33 g/mol
InChI Key: BKUGDPMPMUTSPK-UHFFFAOYSA-N
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Description

N-(2,6-difluorophenyl)tricyclo[3311~3,7~]decane-1-carboxamide is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-difluorophenyl)tricyclo[3311~3,7~]decane-1-carboxamide typically involves multiple steps, starting with the preparation of the tricyclo[3311~3,7~]decane core This core can be synthesized through a series of cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tricyclo[3.3.1.1~3,7~]decane, 2-nitro-
  • Tricyclo[3.3.1.1~3,7~]decane-1-carbonitrile
  • Tricyclo[3.3.1.1~3,7~]decane, 1-phenyl-

Uniqueness

N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide is unique due to the presence of the 2,6-difluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

IUPAC Name

N-(2,6-difluorophenyl)adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F2NO/c18-13-2-1-3-14(19)15(13)20-16(21)17-7-10-4-11(8-17)6-12(5-10)9-17/h1-3,10-12H,4-9H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKUGDPMPMUTSPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
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N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide
Reactant of Route 6
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N-(2,6-difluorophenyl)tricyclo[3.3.1.1~3,7~]decane-1-carboxamide

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